N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-9-14(2)11-15(10-13)22-18(27)12-28-19-7-6-17-23-24-20(26(17)25-19)16-5-3-4-8-21-16/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOYAQMGUYSDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of pyridine derivatives with azides under specific conditions to form the triazole ring.
Coupling Reactions: The sulfanylacetamide linkage is formed by coupling the triazolopyridazine moiety with 3,5-dimethylphenylamine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares its triazolo-pyridazine backbone with several analogs but differs in substituents, which critically influence its physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Modifications :
- The target compound’s sulfanyl acetamide group contrasts with the methyl acetamide in Lin28-1632 and the sulfonamide in flumetsulam. Sulfanyl groups may enhance metal-binding capacity or alter pharmacokinetics compared to nitrogen-based substituents .
- The pyridin-2-yl substituent on the triazolo-pyridazine core could improve π-π stacking interactions in biological targets, a feature absent in Lin28-1632’s simpler methyl group .
Biological Activity: Lin28-1632 demonstrates epigenetic regulation by rescuing let-7 miRNA function, reducing tumorsphere formation in cancer cells . Flumetsulam’s triazolo-pyrimidine core highlights the role of heterocyclic sulfonamides in agrochemical applications, suggesting the target compound’s sulfanyl group could be explored for pesticide development .
Thermal Properties :
- Triazolo-pyridazine derivatives like E-4b exhibit high melting points (253–255°C), attributed to hydrogen bonding and crystallinity from carboxylic acid groups . The target compound’s sulfanyl acetamide may reduce melting points compared to E-4b due to weaker intermolecular forces.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3,5-dimethylphenyl moiety
- A triazolo-pyridazine scaffold
- A sulfanyl group linked to an acetamide
This structural configuration is critical for its biological activity and interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. In particular, derivatives similar to this compound were evaluated for their inhibitory effects on c-Met kinase and various cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds with similar structures exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, a related compound demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
- Mechanism of Action : The binding affinity to the ATP-binding site of c-Met kinase suggests that these compounds may inhibit tumor growth by blocking critical signaling pathways involved in cancer progression .
2. Inhibition of Kinases
The compound's design was influenced by known c-Met inhibitors. The structure allows it to effectively bind to the kinase domain, which is crucial for its inhibitory activity.
Research Insights:
Studies indicate that modifications in the triazolo-pyridazine structure can enhance potency against kinases like c-Met, with some derivatives achieving IC50 values comparable to established inhibitors .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Triazolo-Pyridazine Derivatives :
-
In Vivo Studies :
- Some derivatives were tested in animal models showing reduced tumor sizes and improved survival rates.
- These findings support the transition from in vitro results to potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
